molecular formula C15H11NO2S B15052646 5-(4-(Methylthio)phenyl)indoline-2,3-dione

5-(4-(Methylthio)phenyl)indoline-2,3-dione

Cat. No.: B15052646
M. Wt: 269.3 g/mol
InChI Key: UVJIBTZZNDLXNG-UHFFFAOYSA-N
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Description

5-(4-(Methylthio)phenyl)indoline-2,3-dione is a compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of eco-friendly solvents and catalysts, as well as energy-efficient processes. For example, the use of water or ionic liquids as solvents and microwave-assisted synthesis are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methylthio)phenyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Methylthio)phenyl)indoline-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Methylthio)phenyl)indoline-2,3-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby preventing cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Methylthio)phenyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential as a pharmacophore in drug development .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)

InChI Key

UVJIBTZZNDLXNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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